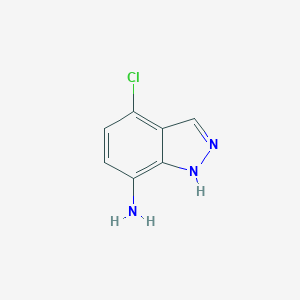

4-Chloro-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJOFZAKOCJTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579223 | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100959-52-2 | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100959-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 4-Chloro-1H-indazol-7-amine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The indazole core is a prominent member of this elite group, frequently appearing in small molecule drugs and clinical candidates.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for designing potent and selective therapeutic agents. The indazole ring is a bioisostere of the purine core of ATP, which allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of many kinases.[2]

Within this important class of compounds, 4-Chloro-1H-indazol-7-amine stands out as a particularly valuable starting material.[3] Its specific substitution pattern—a chlorine atom at position 4 and an amine group at position 7—offers synthetic chemists a rich platform for diversification and the introduction of various functionalities. This guide provides a comprehensive overview of the biological significance of the this compound scaffold, focusing on its application in the development of kinase inhibitors and other therapeutic agents. While the core scaffold itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities, which will be the central focus of this analysis.[3][4]

Synthetic Versatility: A Gateway to Diverse Chemical Libraries

The chemical structure of this compound is primed for a variety of chemical modifications. The amine and chloro groups, along with the indazole core, allow for a range of coupling and substitution reactions to synthesize more complex molecules.[3] This synthetic tractability is a key reason for its widespread use in drug discovery programs. A generalized workflow for leveraging this scaffold is depicted below.

Caption: Generalized workflow for the synthesis and screening of bioactive compounds from the this compound scaffold.

The Indazole Scaffold in Kinase Inhibition: A Privileged Framework

The indazole moiety is a well-established pharmacophore for the development of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural resemblance of the indazole ring to the purine in ATP allows indazole derivatives to effectively compete for the ATP-binding site of kinases, thereby inhibiting their activity.[2] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase active site.[2]

Derivatives of the this compound scaffold have been investigated as inhibitors of a variety of kinases, including:

-

Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is linked to several cancers, making it a promising therapeutic target. Indazole-based compounds have been developed as potent PLK4 inhibitors.[6][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a clinically validated strategy for blocking tumor angiogenesis. Numerous indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8]

-

p21-activated kinase 4 (PAK4): PAK4 is another important target in cancer therapy. A series of 4-(3-1H-indazolyl)amino quinazoline derivatives have been developed as potent PAK4 inhibitors.[9]

-

Apoptosis signal-regulated kinase 1 (ASK1): ASK1 is involved in the MAPK signaling pathway and is a target for non-alcoholic steatohepatitis (NASH). Novel ASK1 inhibitors have been developed using an indazole scaffold.[10]

The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR-2 signaling pathway.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of an indazole derivative.

Anticancer and Antiviral Potential

Beyond kinase inhibition, the this compound scaffold is a key building block for other therapeutic agents.

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of indazole derivatives for their anticancer properties. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and disrupt cell migration and invasion.[11] For instance, one study found that an indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines and promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[11]

The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 - 1.15 | [11] |

| 4f | MCF-7 (Breast) | 1.629 | [12] |

| 4i | MCF-7 (Breast) | 1.841 | [12] |

| 6i | HUVEC | 1.37 | [13] |

| 27e | A549 (Lung) | 0.61 | [9] |

| 36 | HCT116 (Colorectal) | 0.4 | [14] |

| 6o | K562 (Leukemia) | 5.15 | [15] |

| C05 | IMR-32 (Neuroblastoma) | 0.948 | [6] |

Note: The specific structures of these compounds are detailed in the cited references.

Antiviral Applications

A notable application of a related scaffold is in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1.[16][17] The intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, shares the core 4-chloro-indazole structure, highlighting the importance of this chemical class in the development of novel antiviral therapies.[3]

Experimental Protocols for Biological Evaluation

To assess the biological activity of derivatives synthesized from the this compound scaffold, a variety of in vitro assays are employed. Below are representative protocols for evaluating cytotoxicity and kinase inhibitory activity.

Protocol 1: MTT Assay for Cellular Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Seeding:

- Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

2. Compound Treatment:

- Prepare stock solutions of the test compounds in DMSO.

- Perform serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.

- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

- Incubate the plates for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

- After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

- Incubate the plates for an additional 3-4 hours at 37°C.[2]

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium from each well.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

1. Kinase Reaction Setup:

- Prepare a reaction mixture containing the purified kinase enzyme (e.g., VEGFR-2, PLK4), its specific substrate, and ATP in a kinase assay buffer.

- In a 96-well or 384-well assay plate, add the test compounds at various concentrations.

- Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells containing the test compounds.

- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

2. ADP-Glo™ Reagent Addition:

- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

- Incubate the plate at room temperature for 40 minutes.

3. Kinase Detection Reagent Addition:

- Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.

- Incubate the plate at room temperature for 30-60 minutes.

4. Luminescence Measurement:

- Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

5. Data Analysis:

- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases, as well as intermediates for novel antiviral agents. The continued exploration of new synthetic methodologies to functionalize this scaffold will undoubtedly lead to the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, a deep understanding of the chemistry and biological applications of this privileged scaffold is essential for advancing the frontiers of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound|CAS 100959-52-2 [benchchem.com]

- 4. This compound | 100959-52-2 | AEA95952 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 17. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Therapeutic-Landscape-of-4-Chloro-Indazole-Derivatives

Abstract

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, giving rise to numerous approved drugs and clinical candidates.[1][2] The strategic placement of a chlorine atom at the 4-position of the indazole ring significantly influences the molecule's electronic properties and steric profile, enabling potent and often selective interactions with a variety of high-value biological targets. This guide provides an in-depth technical analysis of the primary therapeutic target classes for 4-chloro-indazole derivatives, with a strong focus on protein kinases involved in oncology. We will dissect the structural basis for target engagement, provide field-proven experimental protocols for target validation, and present quantitative data to inform drug discovery and development professionals.

Introduction: The Significance of the 4-Chloro-Indazole Scaffold

Indazole-containing compounds are integral to numerous therapeutic areas, demonstrating a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2] Many successful drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its importance.[1]

The introduction of a chloro-substituent at the C4 position serves several critical functions in drug design:

-

Steric Hindrance and Selectivity: The chlorine atom can introduce beneficial steric clashes with off-target proteins, thereby enhancing selectivity for the desired target.

-

Modulation of Physicochemical Properties: It alters the molecule's lipophilicity and electronic distribution, which can improve cell permeability, metabolic stability, and pharmacokinetic profiles.

-

Formation of Key Interactions: The chloro group can participate in halogen bonding or other non-covalent interactions within the target's binding pocket, contributing to higher affinity.

The primary and most extensively studied application of indazole derivatives, including the 4-chloro substituted variants, is the inhibition of protein kinases.[1] These enzymes play a central role in cell signaling and are frequently dysregulated in diseases like cancer.[1]

Primary Target Class: Protein Kinase Inhibition

Protein kinases represent a large family of enzymes that catalyze the phosphorylation of substrate proteins, acting as critical nodes in cellular signaling pathways that control growth, proliferation, and survival.[1] Mutations or overexpression of kinases are common drivers of oncogenesis, making them prime targets for therapeutic intervention.[1]

Mechanism of Action: ATP-Competitive Inhibition

Indazole derivatives, including 4-chloro-indazoles, typically function as "Type I" kinase inhibitors. They operate by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.

The core indazole scaffold is exceptionally well-suited for this role. It acts as a "hinge-binder," forming one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the adenine portion of ATP and is essential for anchoring the inhibitor in the active site.[1] Molecular docking studies consistently show the N-H and a nitrogen atom of the indazole ring forming hydrogen bonds with hinge residues like Alanine and Glutamate in kinases such as FGFR1 and Aurora A.[1]

Key Kinase Targets and Pathways

4-Chloro-indazole derivatives have been successfully developed to target a range of kinases implicated in cancer and other diseases.

The TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) are crucial regulators of cell survival, proliferation, and immune response.[3][4] Their overexpression is strongly associated with poor prognosis and the development of acquired drug resistance in various cancers.[3][5]

-

AXL Kinase: Upregulation of AXL is a known mechanism of resistance to targeted therapies in non-small cell lung cancer and other malignancies.[4] Fragment-based drug discovery has led to the development of potent indazole-based AXL inhibitors.[3] These compounds occupy the ATP-binding site, and their development provides a promising strategy to overcome therapeutic resistance.[3][6]

The diagram below illustrates the inhibition of the AXL signaling pathway.

Caption: Inhibition of the AXL signaling pathway by a 4-chloro-indazole derivative.

The FGFR family (FGFR1-4) of RTKs is involved in angiogenesis, cell proliferation, and differentiation.[1] Aberrant FGFR signaling is a key driver in various cancers, including urothelial carcinoma.[1]

Several studies have reported potent 4-substituted-1H-indazole derivatives as FGFR inhibitors.[1][2] Structure-activity relationship (SAR) studies reveal that substitutions on the indazole core can be optimized to enhance potency and selectivity against specific FGFR isoforms.[1] For instance, the introduction of larger hydrophobic groups can lead to increased activity.[1]

The MAPK pathway is a central signaling cascade that regulates cell growth and division. Key kinases in this pathway, such as ERK1/2 and MAPK1, are attractive targets for cancer therapy.[7][8]

-

ERK1/2: Indazole amide-based derivatives have been developed as potent inhibitors of ERK1/2, demonstrating inhibition of tumor cell growth in BRAF mutant cell lines.[8]

-

MAPK1: Molecular docking studies suggest a strong binding affinity of certain indazole-sulfonamide compounds for MAPK1, indicating their potential as anti-cancer agents.[7]

The versatility of the 4-chloro-indazole scaffold has enabled its application against a broad array of other therapeutically relevant kinases.

| Kinase Target | Therapeutic Relevance | Reference |

| VEGFR-2 | Angiogenesis, tumor growth, metastasis.[1] | [1] |

| Aurora Kinases | Cell cycle control, mitosis. Overexpressed in many cancers.[1] | [1] |

| TRK Family | Oncogenic drivers in cancers with NTRK gene fusions.[9] | [9] |

| FLT3 | Mutations are common in Acute Myeloid Leukemia (AML).[10] | [10] |

| PKMYT1 | G2/M cell cycle checkpoint control; a target for DDR-focused therapy.[11][12] | [11][12] |

| Tpl2 (MAP3K8) | Inflammatory signaling pathways.[13] | [13] |

Emerging & Non-Kinase Therapeutic Targets

While kinase inhibition is the dominant application, the unique structure of indazole derivatives allows for interaction with other target classes.

-

Anti-Infective Agents: Indazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties.[2] Some have been specifically investigated as potent inhibitors of Mycobacterium tuberculosis.[14]

-

Anti-Parasitic Agents: Certain 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown significant therapeutic efficacy against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis, with activity comparable to the standard-of-care drug Amphotericin B.[15]

-

Cardiovascular Applications: Indazole derivatives have been explored for their potential in treating cardiovascular diseases, including hypertension, atherosclerosis, and thrombosis.[16]

Experimental Validation Workflows & Protocols

Synthesizing a promising 4-chloro-indazole derivative is only the first step. Rigorous experimental validation is required to confirm its mechanism of action and therapeutic potential.

The following diagram outlines a standard workflow for characterizing a novel kinase inhibitor.

Caption: Standard preclinical validation workflow for a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Causality: This assay directly measures the ability of the compound to inhibit the catalytic activity of the purified target kinase. It is the primary screen to determine potency (IC50). The ADP-Glo™ system quantifies the amount of ADP produced during the kinase reaction; less ADP means greater inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of the target kinase (e.g., AXL) in kinase reaction buffer.

-

Prepare a 2X solution of the substrate (e.g., poly-Glu,Tyr peptide) and ATP in the same buffer.

-

Serially dilute the 4-chloro-indazole test compound in DMSO, then further dilute in kinase buffer to create 10X final concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the 10X test compound dilution.

-

Add 5 µL of the 2X kinase solution to each well.

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the normalized activity versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Target Engagement Assay (CETSA®)

Causality: This assay validates that the compound binds to its intended target within the complex environment of a live cell. The principle is that ligand-bound proteins are stabilized against thermal denaturation. This is a critical step to bridge the gap between biochemical activity and cellular effects.

Methodology:

-

Cell Treatment:

-

Culture cancer cells known to express the target kinase (e.g., A549 cells for AXL) to ~80% confluency.

-

Treat the cells with the 4-chloro-indazole compound at various concentrations (and a vehicle control) for 2 hours in culture medium.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

-

Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble (non-denatured) proteins.

-

-

Target Detection:

-

Quantify the amount of soluble target protein remaining in the supernatant at each temperature using a standard protein detection method like Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble target protein versus temperature for each compound concentration. A successful target engagement will result in a rightward shift of the melting curve, indicating thermal stabilization of the target protein by the compound.

-

Conclusion and Future Directions

4-Chloro-indazole derivatives have firmly established their role as versatile and highly effective scaffolds for targeting protein kinases, particularly in the field of oncology. The strategic placement of the chlorine atom provides a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The primary therapeutic applications lie in the inhibition of key oncogenic drivers like the TAM family kinases, FGFRs, and components of the MAPK pathway.

Future research should focus on two key areas:

-

Enhancing Selectivity: While many potent inhibitors exist, achieving greater selectivity remains a challenge due to the conserved nature of the ATP-binding pocket.[5] Novel strategies, such as developing allosteric or covalent inhibitors, could yield compounds with improved safety profiles.

-

Expanding Beyond Oncology: The demonstrated activity against infectious and parasitic diseases highlights untapped potential.[14][15] Systematic screening of 4-chloro-indazole libraries against non-oncology targets could uncover new therapeutic opportunities.

By leveraging the foundational knowledge outlined in this guide, researchers and drug developers can continue to exploit the full therapeutic potential of this privileged chemical scaffold.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roche describes new indazole compounds as PKMYT1 inhibitors | BioWorld [bioworld.com]

- 12. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2019046467A1 - Therapeutic indazoles - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-1H-indazol-7-amine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-1H-indazol-7-amine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial heterocyclic building block in medicinal chemistry and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for optimizing experimental workflows, from reaction chemistry to formulation development.

Introduction to this compound

This compound, with CAS Number 100959-52-2, is a substituted indazole derivative of significant interest in drug discovery.[1][] Its molecular structure, featuring an indazole core, a chloro substituent, and an amine functional group, makes it a versatile intermediate for synthesizing complex therapeutic agents, including potent kinase inhibitors.[3] Understanding the solubility of this compound is paramount for its effective use in synthetic reactions, purification processes, and formulation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100959-52-2 | [1][4] |

| Molecular Formula | C₇H₆ClN₃ | [1][][4] |

| Molecular Weight | 167.60 g/mol | [1][4] |

| Predicted XlogP | 1.5 | [5] |

| Appearance | Typically a solid |

The presence of both hydrogen bond donors (the amine and indazole N-H) and a hydrogen bond acceptor (the nitrogen atoms), along with the polar chloro group and the aromatic rings, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

Analysis of Molecular Structure and Intermolecular Forces

The key structural features of this compound that dictate its solubility are:

-

Hydrogen Bonding: The primary amine (-NH₂) and the indazole N-H group can act as hydrogen bond donors, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., protic solvents like methanol and ethanol) are expected to be effective.

-

Dipole-Dipole Interactions: The chloro-substituted aromatic ring creates a significant dipole moment within the molecule. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile, which possess large dipole moments, are likely to be good solvents.

-

Van der Waals Forces: The bicyclic aromatic structure allows for van der Waals interactions, which will contribute to its solubility in a range of solvents, including those with less polarity.

Based on these features and data from structurally similar compounds, a predicted solubility profile can be established. For instance, a related compound, 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine, exhibits good solubility in DMSO and moderate solubility in alcoholic solvents.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capabilities of the solvent with the amine and indazole N-H groups. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Favorable dipole-dipole and van der Waals interactions. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Ability to accept hydrogen bonds and moderate polarity. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity but weaker hydrogen bonding capabilities compared to alcohols. |

| Aromatic Hydrocarbons | Toluene | Low | Primarily van der Waals interactions, which may be insufficient to overcome the solute's polarity. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Nonpolar nature of the solvent is a poor match for the polar functional groups of the solute. |

This predicted profile serves as a valuable starting point for solvent selection in experimental work.

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound. The following section provides a detailed, self-validating protocol for this purpose.

Materials and Equipment

-

This compound (purity ≥97%)

-

A range of organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, DCM, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer and/or shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

References

Discovery and history of aminoindazole compounds in medicinal chemistry

An In-Depth Technical Guide to the Discovery and History of Aminoindazole Compounds in Medicinal Chemistry

Abstract

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs.[1][2][3] Among its derivatives, aminoindazoles represent a particularly versatile and valuable class of synthons, prized for their ability to engage in key interactions with a multitude of biological targets.[4][5] This guide provides a comprehensive overview of the discovery and historical development of aminoindazole compounds, tracing their journey from early synthetic curiosities to their current status as cornerstones in the development of targeted therapies. We will explore their evolution from initial anti-inflammatory agents to highly potent and selective inhibitors of kinases, PARP, and immuno-oncology targets. This narrative is grounded in key experimental choices, synthetic methodologies, and the mechanistic rationale that has driven the successful application of this remarkable scaffold in modern drug discovery.

The Indazole Scaffold: A Privileged Core

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, was first described by Emil Fischer.[1][6] Its structural rigidity, coupled with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with protein targets. The indazole system can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the most thermodynamically stable and predominant form.[1][2] This structural feature, along with its ability to act as a bioisostere for endogenous ligands like purines or the indole ring of tryptophan, underpins its broad utility in drug design.[1][7][8] The introduction of an amino group (-NH₂) to this core dramatically enhances its utility, providing a critical hydrogen-bond donor/acceptor moiety that is fundamental to its biological activity across different target classes.

Caption: Core indazole tautomers and key amino-substituted derivatives.

Early Discoveries: From Synthesis to Bioactivity

While the indazole ring system has been known for over a century, the exploration of its biological potential is a more recent endeavor. Early investigations into aminoindazole derivatives focused on their potential as anti-inflammatory and analgesic agents.[3][9] Compounds like Bendazac and Benzydamine, both containing the 1H-indazole scaffold, were among the first commercially available drugs from this class, validating the therapeutic potential of the core structure.[2][3]

Studies in the 1980s reported that 3-aminoindazole derivatives possessed anti-inflammatory, analgesic, and antipyretic properties.[9] For example, 3-(3-Morpholinopropylamino) indazole was found to be more effective than the reference drug tiaramide in carrageenin-induced edema models.[9] These early findings, while modest by today's standards, established aminoindazoles as a bioactive scaffold and laid the groundwork for future, more targeted applications. The 5-aminoindazole isomer also demonstrated significant, dose-dependent anti-inflammatory activity, with research suggesting cyclooxygenase (COX) inhibition as a potential mechanism of action.[10]

The Kinase Inhibitor Revolution

The true ascent of aminoindazoles in medicinal chemistry began with the explosion of research into protein kinase inhibitors for oncology. The aminoindazole scaffold proved to be an exceptional "hinge-binding" motif. The N1 and N2 atoms of the pyrazole ring mimic the purine core of ATP, allowing them to form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region—a conserved structural feature across the kinome. The amino group often provides an additional, critical interaction point, anchoring the molecule in the active site.

A Case Study in Fragment-Based Drug Discovery (FBDD)

The discovery of aminoindazole-based Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors is a textbook example of a successful FBDD campaign.[11][12][13] PDK1 is a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.

-

Fragment Screening: A biochemical screen of a fragment library (~1000 compounds) identified a low-potency aminoindazole hit (IC₅₀ = 311 μM).[12][14]

-

Hit Validation: The hit was validated and characterized using orthogonal biophysical methods like NMR to confirm binding.[11]

-

Structure-Guided Elaboration: Crystallography revealed how the fragment bound to the PDK1 active site. This structural information guided a substructure search of a larger compound library for more "lead-like" molecules that retained the core aminoindazole fragment.[12][14]

-

Lead Optimization: This search led to the discovery of a potent aminopyrimidine-aminoindazole compound with an IC₅₀ of 0.37 μM.[12][14] The added pyrimidine ring formed productive new interactions with the kinase, dramatically increasing potency without sacrificing ligand efficiency.[12][14]

Caption: Aminoindazole inhibitors block PDK1, a key node in the PI3K/AKT pathway.

Notable Aminoindazole-Based Kinase Inhibitors

The success of the aminoindazole scaffold is evident in the number of potent inhibitors developed against various kinase targets.

| Compound Class/Example | Target Kinase(s) | Key Findings | Reference |

| Entrectinib | ALK, ROS1, pan-TRK | A potent inhibitor with an IC₅₀ of 12 nM against ALK. It has been approved for the treatment of NTRK gene fusion-positive solid tumors. | [2][15] |

| FGFR4 Inhibitors | FGFR4 (Wild-Type & Mutant) | A series of aminoindazole derivatives were designed as irreversible inhibitors, showing nanomolar activity against both wild-type and drug-resistant gatekeeper mutant FGFR4. | [16][17] |

| FGFR1 Inhibitors | FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives were identified as potent FGFR1 inhibitors with enzymatic IC₅₀ values as low as 2.9 nM. | [2] |

| Pazopanib | VEGFR, PDGFR, Kit | An FDA-approved drug for renal cell carcinoma and soft tissue sarcoma, featuring an indazole core. | [3] |

Expanding Therapeutic Horizons

The utility of aminoindazoles extends beyond kinase inhibition, demonstrating the scaffold's versatility.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[18] In cancers with mutations in BRCA1/2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[19][20] Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[18][21] The indazole scaffold has been successfully incorporated into potent PARP inhibitors, with the carboxamide group, often attached to an indazole core, mimicking the nicotinamide moiety of the NAD+ substrate.

Caption: Synthetic lethality via PARP inhibition in BRCA-mutant cells.

Immuno-Oncology: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[7][8] In the tumor microenvironment, IDO1 overexpression suppresses the immune system by depleting tryptophan, which is essential for T-cell proliferation, and by producing immunosuppressive metabolites.[7][8] Because the indazole ring is a bioisostere of the indole ring of tryptophan, it serves as an ideal scaffold for designing IDO1 inhibitors.[7][8] Several 6-substituted aminoindazole derivatives have been synthesized and shown to have potent anti-proliferative activity in cancer cell lines, with evidence suggesting this is mediated through IDO1 protein expression suppression and cell cycle arrest.[7][8][22][23]

Experimental Protocol: Synthesis of a 6-Substituted Aminoindazole Core

The following protocol is a representative synthesis adapted from published literature, illustrating the construction of a key 6-aminoindazole intermediate, which can be further derivatized.[7][8] This multi-step process is fundamental to creating libraries of aminoindazole compounds for screening.

Workflow Overview

Caption: General synthetic workflow for 6-substituted aminoindazoles.

Step-by-Step Methodology

Step 1: N-Alkylation of 6-Nitroindazole

-

Reactants: To a solution of 6-nitroindazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition: Add an alkylating agent, such as iodomethane (MeI, 1.5 eq), dropwise to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture for 12-24 hours at room temperature. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product contains a mixture of N¹-alkyl and N²-alkyl isomers. Separate these isomers using column chromatography on silica gel. The N¹ isomer is typically the major product.[7]

Step 2: Reduction of the Nitro Group

-

Setup: Dissolve the purified N¹-alkyl-6-nitroindazole isomer (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Place the reaction vessel under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

-

Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the corresponding 6-amino-N¹-alkyl-indazole, which is often used in the next step without further purification.[7]

Step 3: Reductive Amination

-

Reactants: Dissolve the 6-aminoindazole derivative (1.0 eq) in a solvent like methanol.

-

Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution, followed by a few drops of acetic acid to catalyze imine formation.

-

Reducing Agent: After stirring for 30 minutes, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.[7]

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Workup: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.

-

Purification: Purify the final compound using column chromatography to obtain the desired 6-substituted aminoindazole derivative.[7]

Conclusion and Future Perspectives

The journey of aminoindazole compounds in medicinal chemistry is a compelling narrative of how a simple heterocyclic scaffold can be iteratively adapted to address complex biological challenges. From their humble beginnings as anti-inflammatory agents to their current prominence as highly specific inhibitors of kinases and other critical drug targets, aminoindazoles have proven their immense value. Their success is a testament to the power of integrating synthetic chemistry with structural biology and fragment-based screening approaches.

Looking forward, the aminoindazole core will undoubtedly continue to be a fertile ground for drug discovery. Its proven ability to serve as a hinge-binder will be exploited for developing inhibitors against new and challenging kinase targets. Furthermore, its application in immuno-oncology and as a scaffold for targeted protein degraders (PROTACs) represents exciting new frontiers. The continued exploration of novel synthetic routes to access diverse substitution patterns will further expand the chemical space and therapeutic potential of this remarkable and enduring pharmacophore.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Anti-inflammatory, Analgesic Properties and Antipyretic Action of 3-Aminoindazole Derivatives [jstage.jst.go.jp]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. onclive.com [onclive.com]

- 21. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]

- 22. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicting and Elucidating the Mechanism of Action for 4-Chloro-1H-indazol-7-amine: A Framework for Researchers

An In-Depth Technical Guide

This guide provides a comprehensive framework for the systematic investigation of 4-Chloro-1H-indazol-7-amine, a molecule of significant interest due to its indazole scaffold. While public data on this specific compound is limited, its structural motifs are prevalent in numerous kinase inhibitors. This document, therefore, serves as a predictive and methodological roadmap for researchers and drug development professionals, outlining a logical, multi-tiered approach to hypothesize, test, and validate its mechanism of action (MoA). Our approach is grounded in a foundation of computational prediction, followed by rigorous biochemical and cellular validation, ensuring a high degree of scientific confidence in the final MoA model.

Part 1: Hypothesis Generation through In Silico Target Prediction

The initial phase of any MoA investigation for a novel compound involves generating a data-driven, testable hypothesis. Computational, or in silico, techniques are indispensable for this purpose, as they leverage vast biological and chemical datasets to predict likely biological targets with significant savings in time and resources.

Structural Scaffolding Analysis

The this compound structure contains an indazole ring system. This bicyclic aromatic heterocycle is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds make it an excellent pharmacophore for interacting with the ATP-binding pocket of protein kinases. A notable example of an FDA-approved indazole-containing kinase inhibitor is Axitinib, which targets vascular endothelial growth factor receptors (VEGFRs). This structural precedent immediately suggests that protein kinases are a high-priority target class for this compound.

Target Prediction via Chemoinformatics

To move from a target class hypothesis to specific molecular targets, we employ chemoinformatic approaches. This involves searching for structurally similar compounds with known biological activities.

-

Methodology: A similarity search using the SMILES string of this compound (C1=CC(=C(C2=C(N=N1)C=C(C=C2)Cl)N)) can be performed against large-scale databases such as ChEMBL and PubChem. These databases link chemical structures to bioactivity data from millions of experiments. The Tanimoto coefficient is a standard metric for quantifying structural similarity.

-

Causality: The underlying principle is that structurally similar molecules often share similar biological targets. By identifying known kinase inhibitors that share the chloro-indazole core, we can generate a preliminary list of candidate kinases that are most likely to be modulated by our compound of interest.

Predictive Modeling with Molecular Docking

Molecular docking simulations provide a structural basis for our hypothesis. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.

-

Methodology: We would select a panel of high-interest oncology targets, particularly kinases known to be dysregulated in hyperproliferative diseases (e.g., EGFR, VEGFR2, SRC, ABL, CDK2). Using software like AutoDock Vina or Schrödinger's Glide, we would dock this compound into the ATP-binding site of the crystal structure of each kinase. The simulation calculates a "docking score," which is an estimate of the binding free energy.

-

Causality: A lower docking score suggests a more favorable binding interaction. This allows us to rank the candidate kinases and prioritize those with the highest predicted binding affinity for experimental validation. This step is critical for refining our hypothesis and focusing our experimental resources effectively.

Workflow for In Silico Target Prediction

Caption: Workflow for computational prediction of biological targets.

Part 2: Rigorous Experimental Target Validation

Computational predictions must be confirmed through direct, quantitative experimental evidence. This phase aims to identify the primary biological target(s), determine binding affinity, and characterize the mode of inhibition.

Biochemical Assays for Target Identification and Potency

The first step in validation is to screen the compound against a broad panel of purified enzymes to identify direct interactions.

-

Protocol: Large-Scale Kinase Profiling

-

Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins' KINOMEscan™ or Promega's ADP-Glo™ Kinase Assay). We recommend screening at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 human kinases.

-

Data Analysis: The output is typically reported as "% Inhibition" or "% of Control". Hits are defined as kinases inhibited above a certain threshold (e.g., >90% inhibition).

-

Self-Validation: This broad, unbiased screen serves as a self-validating system. If the compound inhibits only a small number of kinases with high potency, it suggests a specific inhibitor. If it inhibits dozens of kinases, it may be a non-specific or promiscuous inhibitor.

-

-

Protocol: IC₅₀ Determination for Lead Hits

-

Selection: Select the top 3-5 kinase hits from the initial screen for further characterization.

-

Assay Setup: Perform an in vitro kinase activity assay for each selected target. A common method is the ADP-Glo™ assay, which quantifies ADP production as a measure of kinase activity.

-

Dose-Response: Prepare a 10-point serial dilution of the compound (e.g., from 100 µM down to 1 nM).

-

Execution: Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

-

Data Analysis: Measure kinase activity at each concentration. Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Causality: The IC₅₀ value is a critical measure of the compound's potency. A low nanomolar IC₅₀ suggests a potent interaction with the target.

-

Biophysical Assays for Direct Binding Confirmation

While IC₅₀ values measure functional inhibition, they do not directly prove binding. Biophysical assays are essential to confirm a direct, physical interaction between the compound and its target protein.

-

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently attach the purified target kinase to a sensor chip surface.

-

Binding: Flow a series of concentrations of this compound over the chip.

-

Detection: An optical system detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Data Analysis: The resulting sensorgrams are used to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).

-

Trustworthiness: SPR provides unambiguous evidence of a direct interaction and delivers precise kinetic data. The Kₔ value is a measure of binding affinity and is a gold-standard parameter for characterizing a drug-target interaction. A low Kₔ value (e.g., < 100 nM) indicates high affinity.

-

Data Summary: Hypothetical Validation Results

| Target Kinase | % Inhibition @ 1µM | IC₅₀ (nM) | Kₔ (nM) |

| VEGFR2 | 98% | 15 | 25 |

| SRC | 92% | 45 | 80 |

| ABL | 75% | 250 | 400 |

| EGFR | 12% | >10,000 | >10,000 |

This table presents hypothetical data for illustrative purposes.

Workflow for Experimental Target Validation

Caption: Workflow for biochemical and biophysical target validation.

Part 3: Cellular Mechanism and Phenotypic Consequences

Confirming that a compound potently inhibits a purified enzyme is not sufficient. The ultimate goal is to demonstrate that this inhibition occurs within a living cell and leads to a desired therapeutic phenotype, such as inhibiting cancer cell growth.

Confirming Target Engagement in a Cellular Milieu

-

Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Treat intact cells from a relevant cancer cell line (e.g., a VEGFR2-dependent line like HUVEC or a cancer line overexpressing it) with this compound or a vehicle control (DMSO).

-

Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 65°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein via centrifugation.

-

Detection: Analyze the amount of soluble target protein (e.g., VEGFR2) remaining at each temperature using Western Blot or ELISA.

-

Causality: The binding of a ligand (our compound) stabilizes its target protein, making it more resistant to heat-induced denaturation. This results in a "thermal shift"—more target protein remains in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control. This provides definitive evidence of target engagement in a physiological context.

-

-

Protocol: Downstream Signaling Pathway Analysis via Western Blot

-

Cell Treatment: Treat the selected cell line with a dose-response of this compound for a defined period (e.g., 2 hours).

-

Lysis: Lyse the cells to prepare protein extracts.

-

Western Blot: Perform SDS-PAGE to separate proteins by size, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) form of the target kinase (e.g., p-VEGFR2) and a key downstream substrate (e.g., p-ERK). Also probe for total protein levels (Total VEGFR2, Total ERK) as loading controls.

-

Trustworthiness: A dose-dependent decrease in the phosphorylation of the target and its downstream effectors, without a change in total protein levels, is strong evidence that the compound is inhibiting the intended signaling pathway. This directly links target engagement to a functional cellular outcome.

-

Measuring Cellular Phenotypic Outcomes

The final step is to correlate target inhibition with a whole-cell phenotypic response.

-

Protocol: Anti-Proliferative Assay (GI₅₀ Determination)

-

Cell Plating: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a 10-point dose-response of the compound for 72 hours.

-

Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.

-

Data Analysis: Plot cell viability versus log[concentration] to calculate the GI₅₀ (the concentration that causes 50% growth inhibition).

-

-

Protocol: Cell Cycle and Apoptosis Analysis

-

Treatment: Treat cells with the compound at concentrations around its GI₅₀ value (e.g., 1x and 5x GI₅₀) for 24-48 hours.

-

Staining: For cell cycle, fix the cells and stain with propidium iodide (PI). For apoptosis, stain non-fixed cells with Annexin V-FITC and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Causality: Inhibition of kinases that control cell cycle progression (like CDKs) or survival signaling (like VEGFR2/AKT pathways) is expected to cause cell cycle arrest (e.g., an accumulation of cells in the G1 or G2/M phase) or induce apoptosis (an increase in the Annexin V positive population). These assays reveal the ultimate cellular fate resulting from the compound's mechanism of action.

-

Proposed Signaling Pathway for this compound

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion

Introduction: The Strategic Importance of the 4-Chloro-Indazole Scaffold

A Technical Guide to 4-Chloro-Indazole Derivatives in Drug Discovery

This in-depth guide explores the critical role of 4-chloro-indazole derivatives in modern drug discovery. We will examine the synthesis, biological activities, and therapeutic applications of this important class of molecules, providing practical insights for researchers, scientists, and professionals in drug development. The focus will be on the rationale behind experimental decisions and the validation of described methods, ensuring a foundation of expertise and reliability.

The indazole ring system is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide variety of biological targets.[1][2][3][4][5] The addition of a chlorine atom at the 4-position of the indazole core has emerged as a highly effective strategy, yielding compounds with improved potency, selectivity, and pharmacokinetic properties. This modification significantly alters the electronic and steric characteristics of the molecule, enabling precise tuning of its interactions with target proteins. This guide will cover the landscape of 4-chloro-indazole derivatives, from their synthesis to their diverse pharmacological uses.

Synthetic Strategies: Constructing the 4-Chloro-Indazole Core

The development of drug candidates based on 4-chloro-indazole relies on efficient and adaptable synthetic methods. A key challenge is the selective introduction of the chlorine atom at the C4 position.

Key Synthetic Routes

A prevalent and effective approach is the direct chlorination of a suitably substituted indazole precursor.[6] The selection of the chlorinating agent and reaction conditions is vital for achieving the desired regioselectivity and preventing unwanted side reactions.

Experimental Protocol: Direct C4-Chlorination of an Indazole Derivative

-

Starting Material: An N-protected indazole derivative is typically used. N-protection is often essential to direct chlorination to the C4 position and prevent N-chlorination.

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used reagent for this purpose due to its mild reactivity and ease of handling.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is often employed.

-

Reaction Conditions: The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate while minimizing the formation of byproducts. Progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After the reaction is complete, it is usually quenched with water and the product is extracted with an organic solvent. The crude product is then purified, often by column chromatography, to isolate the desired 4-chloro-indazole derivative.

Rationale for Experimental Choices:

-

N-Protection: This serves as a directing group for regioselective chlorination.

-

NCS: As a mild electrophilic chlorinating agent, it reduces the risk of over-chlorination or degradation of the indazole ring.

-

Polar Aprotic Solvent: This ensures the solubility of the reactants, facilitating the chemical transformation.

Biological Applications and Therapeutic Targets

Derivatives of 4-chloro-indazole have shown significant activity against a variety of therapeutic targets, underscoring their versatility in drug discovery.[7][8]

Case Study 1: Pazopanib - A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is a successful drug that features the 4-chloro-indazole scaffold. It is a potent inhibitor of several tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[9][10] This multi-targeted activity makes it effective for treating renal cell carcinoma and soft tissue sarcoma by inhibiting tumor growth and angiogenesis.[9][11]

Mechanism of Action: The 4-chloro-indazole portion of Pazopanib is crucial for its binding to the ATP-binding pocket of the kinase domain. The chlorine atom forms a key halogen bond with the hinge region of the kinase, which significantly contributes to the drug's high affinity and inhibitory potency.

Caption: Pazopanib inhibits tyrosine kinases, blocking tumor growth.

Case Study 2: Axitinib - A Selective VEGFR Inhibitor

Axitinib is another important kinase inhibitor that contains the 4-chloro-indazole moiety. It is a potent and selective inhibitor of VEGFRs 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[12][13][14][15] The selectivity of Axitinib for VEGFRs is due to the specific interactions of the 4-chloro-indazole core within the active site of the kinase.[14]

Structure-Activity Relationship (SAR) Insights:

SAR studies of 4-chloro-indazole derivatives have provided several key findings:

-

C4-Chlorine: This is often critical for high potency, frequently through halogen bonding.

-

N1-Substitution: Modifications at the N1 position can be used to adjust solubility, metabolic stability, and cell permeability.

-

C3-Substitution: The group at the C3 position often interacts with the solvent-exposed region of the target protein, and changes here can fine-tune selectivity and potency.

Data Summary: Kinase Inhibitory Activity of Representative 4-Chloro-Indazole Derivatives

| Compound | Target Kinase(s) | Therapeutic Application |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[9][11] |

| Axitinib | VEGFRs 1, 2, 3 | Advanced Renal Cell Carcinoma[12][13][14][15] |

Future Directions and Emerging Opportunities

The success of drugs like Pazopanib and Axitinib has fueled further interest in the 4-chloro-indazole scaffold.[16] Current research is exploring several promising areas:

-

Novel Targets: Investigating the activity of 4-chloro-indazole derivatives against other classes of targets, such as those involved in different signaling pathways.[17][18][19][20]

-

Improved Selectivity: Designing next-generation inhibitors with enhanced selectivity to minimize off-target effects and improve safety profiles.

-

Drug Delivery: Developing prodrugs or targeted delivery systems to increase the therapeutic index of 4-chloro-indazole-based agents.

The adaptability of the 4-chloro-indazole core, combined with a growing understanding of its structure-activity relationships, ensures its ongoing importance in drug discovery.[21] As synthetic methods improve and our knowledge of complex biological systems expands, we can expect the emergence of new and innovative therapies based on this remarkable scaffold.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pazopanib - Wikipedia [en.wikipedia.org]

- 10. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. drugs.com [drugs.com]

- 12. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ndclist.com [ndclist.com]

- 14. Axitinib for the management of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reference.medscape.com [reference.medscape.com]

- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. usbio.net [usbio.net]

- 18. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

4-Chloro-1H-indazol-7-amine physical and chemical properties

An In-Depth Technical Guide to 4-Chloro-1H-indazol-7-amine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound that has emerged as a valuable building block in the landscape of medicinal chemistry and pharmaceutical research.[1][2] Its indazole core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold." This designation stems from its frequent appearance in biologically active molecules, particularly as a hinge-binding fragment in various kinase inhibitors.[2][3] The specific substitution pattern of this compound, featuring a chloro group and an amine group, provides versatile chemical handles for constructing more complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, logical synthetic approaches, key applications in drug discovery, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and drug design. While extensive experimental data for this compound is not publicly cataloged, a combination of information from suppliers and predictive models provides a solid foundation.

General Properties

A summary of the core identification and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 100959-52-2 | [1][4][][6] |

| Molecular Formula | C₇H₆ClN₃ | [1][][6] |

| Molecular Weight | 167.60 g/mol | [1][6] |

| IUPAC Name | This compound | [] |

| Synonyms | 7-AMINO-4-CHLORO INDAZOLE | [][6] |

| Purity (Typical) | 95-97% | [1][] |

| Predicted XlogP | 1.5 | [7] |

| Storage | Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C. Also, sealed in a dry place at room temperature. | [2][4][6] |

Spectral Data Analysis

Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this compound are typically proprietary to suppliers, its structure allows for predictable spectral features.[1][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amine group. The protons on the benzene ring portion will appear as doublets or multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine and electron-donating amine groups. The N-H protons of the indazole and the amine group will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would reflect the electronic environment of each carbon, with carbons attached to heteroatoms (N, Cl) showing characteristic downfield shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be expected. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 129.9 Ų for the [M+H]⁺ adduct.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key signals would include N-H stretching vibrations for the amine and indazole groups (typically in the 3200-3500 cm⁻¹ region), C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Proposed Synthetic Pathway

A plausible two-step synthesis starting from 2,5-dichlorobenzonitrile is outlined below.

Protocol: Proposed Synthesis of this compound

Step 1: Nitration of 2,5-Dichlorobenzonitrile

-

To a stirred solution of 2,5-dichlorobenzonitrile in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5°C).

-

Allow the reaction to stir at room temperature until completion, monitored by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice, causing the nitrated product (2,5-dichloro-3-nitrobenzonitrile) to precipitate.

-

Collect the solid by filtration, wash thoroughly with water until neutral, and dry under vacuum. The nitration is directed by the existing substituents to the desired position.

Step 2: Reductive Cyclization with Hydrazine

-

In a suitable solvent such as ethanol or 2-MeTHF, dissolve the 2,5-dichloro-3-nitrobenzonitrile intermediate.

-

Add hydrazine hydrate to the solution. The reaction involves a nucleophilic aromatic substitution of the chlorine atom ortho to the nitro group, followed by intramolecular cyclization. The nitro group is concomitantly reduced to an amine by hydrazine.

-

Heat the reaction mixture to reflux and monitor for completion.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

References

- 1. 100959-52-2 | this compound - Moldb [moldb.com]

- 2. This compound|CAS 100959-52-2 [benchchem.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 100959-52-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. This compound - CAS:100959-52-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric forms of 4-Chloro-1H-indazol-7-amine

An In-Depth Technical Guide to the Tautomeric Forms of 4-Chloro-1H-indazol-7-amine

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The biological activity and physicochemical properties of indazole derivatives are intrinsically linked to their tautomeric state. Indazoles predominantly exist in two annular tautomeric forms, 1H- and 2H-indazole, which exhibit distinct electronic, steric, and hydrogen-bonding profiles that profoundly influence receptor binding, membrane permeability, and metabolic stability.[2][3] This guide provides a comprehensive framework for the characterization of the tautomeric landscape of this compound, a substituted indazole with potential applications in drug discovery. We will explore the integration of computational prediction with rigorous experimental validation, offering field-proven insights and detailed protocols to enable unambiguous structural elucidation.

The Principle of Annular Tautomerism in Indazoles

Indazole (benzopyrazole) is a ten-π electron aromatic heterocyclic system that exhibits annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4]

-

1H-Indazole: This tautomer features the mobile proton on the N1 nitrogen. Its structure contains a benzenoid six-membered ring, which confers significant aromatic stability.[5] Consequently, the 1H-tautomer is, in most cases, the thermodynamically more stable and predominant form in the gas phase, in solution, and in the solid state.[1][3]

-